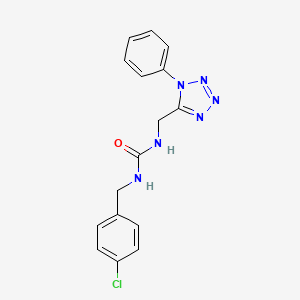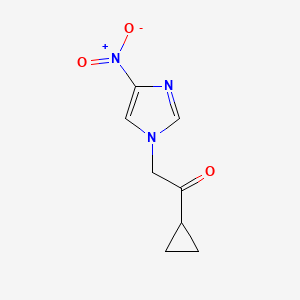
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea, also known as CBTU, is a synthetic compound that has shown promising results in scientific research applications. It belongs to the class of urea derivatives and has been studied for its potential therapeutic effects.
Mécanisme D'action
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea exerts its therapeutic effects through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. It also inhibits the production of prostaglandins, which are involved in the regulation of pain and fever.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of inflammatory cytokines and chemokines in animal models. It also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has several advantages for lab experiments, including its high potency and specificity for COX-2 inhibition. However, it also has some limitations, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for the study of 1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the optimization of this compound for use in the treatment of specific diseases, such as diabetes or hypertension. Additionally, further research could be conducted to investigate the potential side effects and toxicity of this compound.
Méthodes De Synthèse
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzylamine with phenyl isocyanate, followed by the reaction of the resulting intermediate with sodium azide and subsequent reduction with hydrogen gas. The final product is obtained through the reaction of the resulting intermediate with methyl isocyanate.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea has been studied for its potential therapeutic effects in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been studied for its potential use in the treatment of hypertension, diabetes, and other metabolic disorders.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-phenyltetrazol-5-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-8-6-12(7-9-13)10-18-16(24)19-11-15-20-21-22-23(15)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMHVDSDEUHEED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2468475.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2468477.png)
![2-phenoxy-N-[4-(pyrazin-2-yloxy)cyclohexyl]acetamide](/img/structure/B2468479.png)
![1-(4-Chlorobenzyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2468481.png)
![8-Bromo-7-[3-(5-chloro-2-methylanilino)-2-methylpropyl]-3-methyl-1-(3-methylbutyl)purine-2,6-dione](/img/structure/B2468482.png)
![7-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2468483.png)
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate](/img/structure/B2468484.png)



![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)

